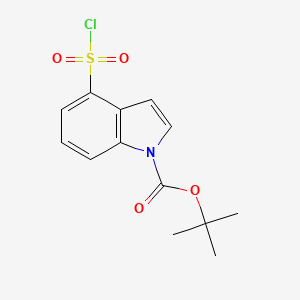
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate (TBIS) is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. TBIS is a colorless, crystalline solid that is soluble in water and organic solvents. It is synthesized from a variety of starting materials and has been used in a variety of biochemical and physiological studies. TBIS is a versatile compound, and its use in research has been steadily increasing in recent years.
科学研究应用
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used in the synthesis of heterocyclic compounds and in the study of enzyme kinetics. In addition, tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has been used in the study of bacterial metabolism and in the study of the effects of drugs on cell membranes.
作用机制
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate acts as a ligand in coordination chemistry, forming complexes with metals such as iron and zinc. It binds to the metal via the sulfonyl group, and the indole ring acts as a chelating agent. The binding of tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate to a metal ion can affect the activity of enzymes and other proteins, as well as the structure and function of cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate have not been extensively studied. However, it has been shown to inhibit the activity of enzymes such as cytochrome P450 and glutathione S-transferase. In addition, tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has been shown to have an effect on the structure and function of cell membranes, altering their permeability and affecting the transport of ions and molecules across the membrane.
实验室实验的优点和局限性
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in water and organic solvents. In addition, it is relatively stable and does not decompose easily. The main limitation of tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is its low solubility in some solvents, which can limit its use in certain experiments.
未来方向
The potential future directions for tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate research are numerous. Further studies could be conducted to investigate its effects on enzyme activity, cell membrane structure and function, and bacterial metabolism. In addition, tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate could be used to study the effects of drugs on cell membranes and to develop new drugs and drug delivery systems. Finally, tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate could be used in the synthesis of novel heterocyclic compounds and polymers.
合成方法
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate can be synthesized from a variety of starting materials. The most commonly used method is the reaction of tert-butyl bromide and 4-chlorobenzene sulfonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate as a white crystalline solid. Other methods of synthesis include the reaction of tert-butyl bromide with 4-chlorobenzenesulfonic acid in the presence of a base and the reaction of 4-chlorobenzenesulfonic acid with tert-butyl amine in the presence of a base.
属性
IUPAC Name |
tert-butyl 4-chlorosulfonylindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZTSLGQPQSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate | |
CAS RN |
2137573-51-2 |
Source


|
| Record name | tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

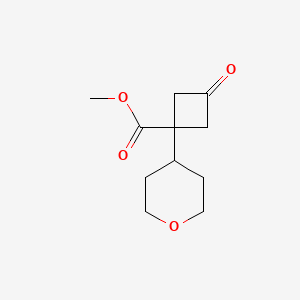

![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)

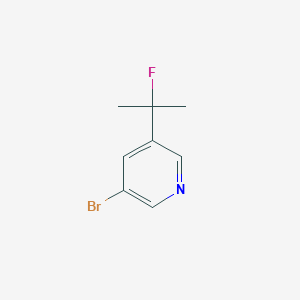
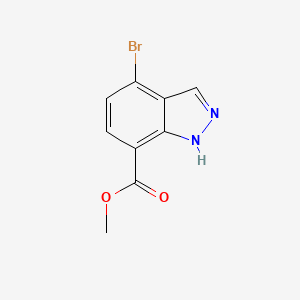
![tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride](/img/structure/B6602041.png)
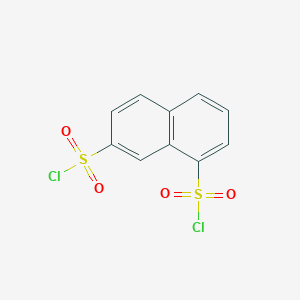
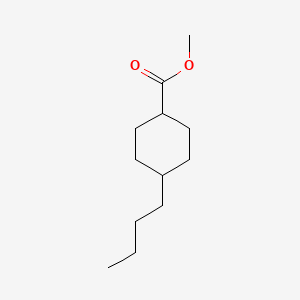

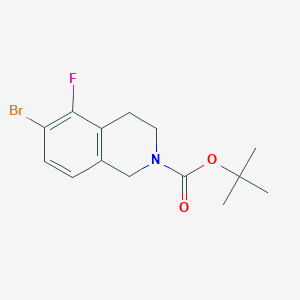
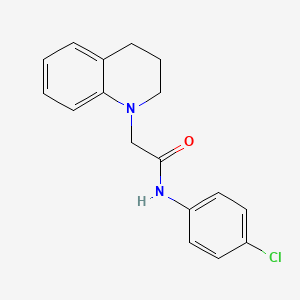
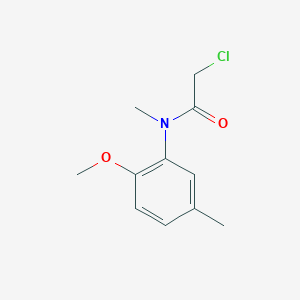
![11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602107.png)